

Discovery and history of Acadesine as an adenosine regulating agent

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Acadesine: An Adenosine Regulating Agent - A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Acadesine, also known as 5-aminoimidazole-4-carboxamide-1- β -D-ribofuranoside (AICA-ribose or AICAR), is a purine nucleoside analogue with a significant history in clinical research as an adenosine regulating agent. Initially investigated for its cardioprotective effects during ischemic events, its mechanism of action has since been elucidated, revealing a primary role as an activator of AMP-activated protein kinase (AMPK). This guide provides a comprehensive technical overview of the discovery, history, mechanism of action, and key experimental findings related to Acadesine. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows to serve as a resource for the scientific community.

Discovery and History

Acadesine first entered the scientific landscape in the 1980s as a potential therapeutic agent to preserve myocardial blood flow during cardiac surgery.^[1] Its development was driven by the need to protect the heart from ischemic injury. The drug was developed by PeriCor Therapeutics and was later licensed to Schering-Plough in 2007 for Phase III clinical trials.^[1]

The primary indication explored in these large-scale trials was the prevention of reperfusion injury in patients undergoing coronary artery bypass graft (CABG) surgery.[1] Despite promising preclinical data, the Phase III RED-CABG trial was terminated in late 2010 due to a low likelihood of achieving a statistically significant efficacious outcome.[2][3]

Beyond its initial cardiac focus, research has unveiled Acadesine's potential in other therapeutic areas. It has been investigated for the treatment of acute lymphoblastic leukemia and has shown pro-apoptotic effects in B-cell chronic lymphocytic leukemia (B-CLL) cells.[1][4] Furthermore, preclinical studies have demonstrated its ability to enhance endurance in animal models, leading to its inclusion on the World Anti-Doping Agency's (WADA) prohibited list.[1]

Mechanism of Action

Acadesine's primary mechanism of action is the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor.[1] Upon cellular uptake, Acadesine is phosphorylated by adenosine kinase to its active form, 5-aminoimidazole-4-carboxamide ribonucleotide (ZMP), also known as AICA-ribotide.[4][5] ZMP is an analogue of adenosine monophosphate (AMP) and allosterically activates AMPK without altering the cellular AMP:ATP ratio.[5][6]

The activation of AMPK by Acadesine triggers a cascade of downstream metabolic events aimed at restoring cellular energy homeostasis. These include the stimulation of glucose uptake and fatty acid oxidation, alongside the inhibition of anabolic processes such as lipid and protein synthesis.[1]

Interestingly, research has also uncovered AMPK-independent effects of Acadesine. Studies have shown that Acadesine can activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway and the Hippo signaling pathway through the upregulation of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2).[4][7][8] These alternative pathways contribute to its diverse cellular effects, including anti-inflammatory and pro-apoptotic activities.

The cardioprotective effects of Acadesine are attributed to both the activation of AMPK and an increase in extracellular adenosine levels.[1] In the context of cancer, particularly B-CLL, Acadesine-induced apoptosis is mediated by the activation of caspases-3, -8, and -9, and the release of cytochrome c from the mitochondria, in a p53-independent manner.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of Acadesine.

Table 1: In Vitro Efficacy of Acadesine

Parameter	Cell Type	Value	Reference
EC50 for Apoptosis	B-CLL Cells	380 ± 60 μM	[3][4]

Table 2: Pharmacokinetic Properties of Acadesine in Humans

Parameter	Value	Reference
Total Plasma Clearance	2.2 ± 0.2 L/hour/kg	[9]
Terminal Half-life of Metabolites	~1 week	[9]
Plasma Protein Binding	~1% (negligible)	[9]
Major Metabolite	Uric Acid	[9]

Table 3: Clinical Trial Dosing of Acadesine

Trial	Indication	Dosing Regimen	Reference
RED-CABG	Cardioprotection in CABG	0.1 mg/kg/minute IV infusion for 7 hours	[2][3]
Phase I/II	Relapsed/Refractory CLL	50-315 mg/kg IV infusion	[6][10]
MTD in CLL Trial	Relapsed/Refractory CLL	210 mg/kg IV infusion	[6][10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of Acadesine.

AMPK Activation Assay by Western Blot

This protocol describes the detection of AMPK activation in cell lysates by measuring the phosphorylation of AMPK α at Threonine 172.

Materials:

- K562 cells (or other suitable cell line)
- Acadesine solution (1 mM)
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat dry milk in TBST)
- Primary antibodies: anti-phospho-AMPK α (Thr172) and anti-AMPK α
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- **Cell Treatment:** Culture K562 cells to the desired density. Treat cells with 1 mM Acadesine for various time points (e.g., 0, 15, 30, 60 minutes).
- **Cell Lysis:** Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in lysis buffer on ice for 30 minutes.
- **Protein Quantification:** Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

- SDS-PAGE and Western Blotting:
 - Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins by SDS-PAGE.
 - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-phospho-AMPK α antibody overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane with TBST.
- Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Stripping and Re-probing: To normalize for total AMPK levels, the membrane can be stripped and re-probed with an anti-AMPK α antibody.

In Vitro Apoptosis Assay in B-CLL Cells

This protocol details the assessment of Acadesine-induced apoptosis in B-CLL cells via flow cytometry using Annexin V and Propidium Iodide (PI) staining.

Materials:

- Primary B-CLL cells
- Acadesine solution (at various concentrations, e.g., 0-1 mM)
- RPMI-1640 medium with 10% FBS

- Annexin V-FITC Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Cell Culture and Treatment: Isolate primary B-CLL cells from patient samples. Culture the cells in RPMI-1640 medium. Treat the cells with varying concentrations of Acadesine for 24 hours.
- Cell Staining:
 - Harvest the cells by centrifugation.
 - Wash the cells twice with cold PBS.
 - Resuspend the cells in 1X Binding Buffer at a concentration of 1×10^6 cells/mL.
 - Add 5 μ L of Annexin V-FITC and 5 μ L of Propidium Iodide to 100 μ L of the cell suspension.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 400 μ L of 1X Binding Buffer to each tube.
- Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.

Measurement of Intracellular ZMP Levels by HPLC

This protocol outlines a method for the quantification of the active metabolite of Acadesine, ZMP, in cellular extracts using High-Performance Liquid Chromatography (HPLC).

Materials:

- Cultured cells (e.g., B-CLL cells)
- Acadesine solution

- Perchloric acid (PCA)
- Potassium hydroxide (KOH)
- HPLC system with a C18 reverse-phase column and UV detector
- Mobile phase: A suitable buffer system, for example, a gradient of potassium phosphate buffer and methanol.
- ZMP standard solution

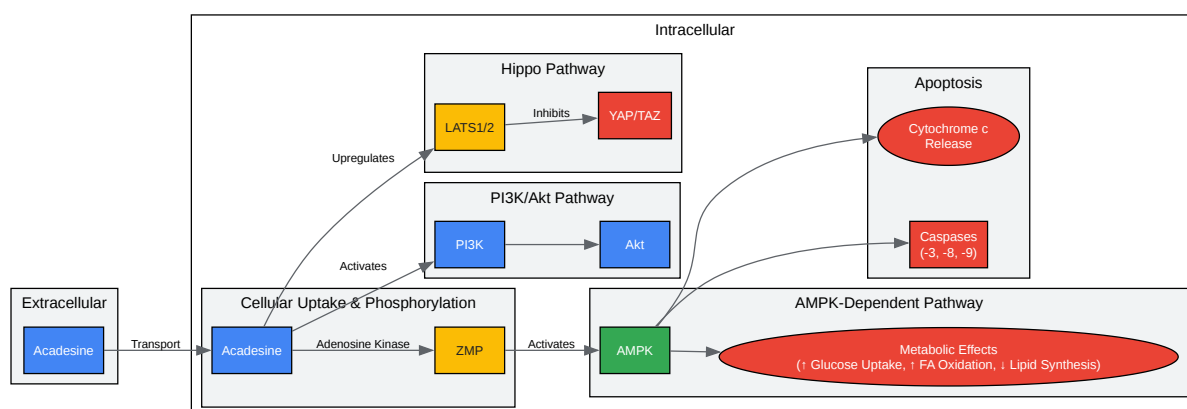
Procedure:

- Cell Treatment and Extraction:
 - Treat cultured cells with Acadesine.
 - Harvest and wash the cells.
 - Extract the nucleotides by adding ice-cold perchloric acid.
 - Incubate on ice to precipitate proteins.
- Neutralization:
 - Centrifuge to pellet the protein precipitate.
 - Neutralize the supernatant by adding potassium hydroxide.
 - Centrifuge to remove the potassium perchlorate precipitate.
- HPLC Analysis:
 - Filter the supernatant through a 0.22 µm filter.
 - Inject a defined volume of the sample onto the HPLC system.
 - Separate the nucleotides using a C18 column with a suitable mobile phase gradient.

- Detect ZMP using a UV detector at an appropriate wavelength (e.g., 260 nm).
- Quantification:
 - Generate a standard curve using known concentrations of ZMP standard.
 - Quantify the ZMP concentration in the cell extracts by comparing the peak area to the standard curve.

Mandatory Visualizations

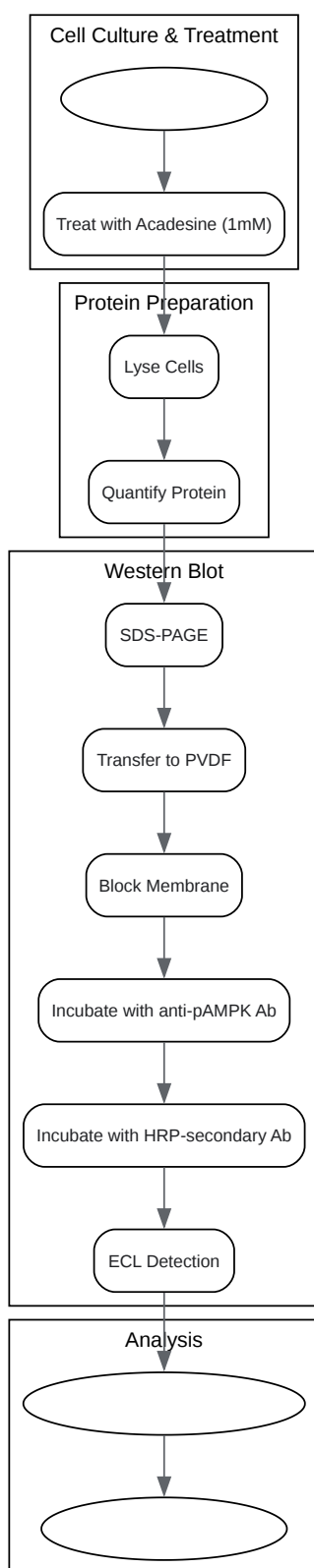
Signaling Pathways



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Caption: Signaling pathways activated by Acadesine.

Experimental Workflows



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Caption: Experimental workflow for AMPK activation assay.

Logical Relationships

Caption: Logical relationship of Acadesine's mechanism.

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